molecular formula C19H15FN2O4 B2665538 [(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899998-32-4

[(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2665538
CAS No.: 899998-32-4
M. Wt: 354.337
InChI Key: HRYXZHNILFDPMO-UHFFFAOYSA-N
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Description

[(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that belongs to the class of indolizine derivatives Indolizine derivatives are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the 3-fluorophenylcarbamoyl and acetyl groups. Common reagents used in these reactions include fluorobenzene, carbamoyl chloride, and acetyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

[(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[2-(3-fluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-12(23)17-10-15(16-7-2-3-8-22(16)17)19(25)26-11-18(24)21-14-6-4-5-13(20)9-14/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYXZHNILFDPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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